4,5-Dichloro-2-methylimidazole
Overview
Description
4,5-Dichloro-2-methylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of chlorine atoms at the 4 and 5 positions and a methyl group at the 2 position makes this compound unique. It is widely used in various chemical and industrial applications due to its distinctive properties.
Mechanism of Action
Target of Action
4,5-Dichloro-2-methylimidazole is a type of imidazole, a class of organic compounds known for their five-member ring structure with two nitrogen atoms at positions 1 and 3, and three carbon atoms It’s worth noting that imidazoles in general have been found to interact with various targets such asCarbonic anhydrase 2 , Myoglobin , and Carbonic anhydrase 5A, mitochondrial .
Mode of Action
For instance, they can bind to the active sites of enzymes, altering their function . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Imidazoles are key components in functional molecules used in a variety of applications, suggesting they may influence multiple biochemical pathways .
Result of Action
The tautomeric equilibrium in the crystals of this compound was investigated, suggesting that it may have some influence at the molecular level .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can significantly impact the action of many chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-methylimidazole typically involves the chlorination of 2-methylimidazole. This can be achieved using reagents such as phosphorus pentachloride (PCl₅), chlorine gas, sodium hypochlorite (NaOCl), or N-chlorosuccinimide (NCS). The reaction conditions vary depending on the reagent used, but generally, the process involves heating the reactants to facilitate the chlorination reaction .
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large reactors where precise control of temperature and reagent concentration is maintained to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-methylimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imidazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different chemical syntheses and applications.
Scientific Research Applications
4,5-Dichloro-2-methylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4,5-Dichloroimidazole: Similar in structure but lacks the methyl group at the 2 position.
2-Methylimidazole: Lacks the chlorine atoms at the 4 and 5 positions.
4,5-Diphenylimidazole: Contains phenyl groups instead of chlorine atoms.
Uniqueness: 4,5-Dichloro-2-methylimidazole is unique due to the presence of both chlorine atoms and a methyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
4,5-dichloro-2-methyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N2/c1-2-7-3(5)4(6)8-2/h1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRYWVBALYOSPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310090 | |
Record name | 4,5-Dichloro-2-methylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15965-33-0 | |
Record name | 15965-33-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222401 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dichloro-2-methylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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